N-(2-ethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-4-32-21-11-6-5-10-19(21)27-22(30)15-33-23-13-12-20(28-29-23)24-16(2)26-25(34-24)17-8-7-9-18(14-17)31-3/h5-14H,4,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQAYJPYZCZLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and any relevant case studies.
Chemical Structure and Properties
The compound features a multi-ring structure that includes a thiazole and pyridazine moiety, which are known for their biological significance. The presence of an ethoxy group contributes to its solubility and potential interactions with biological targets.
Antiviral Properties
Recent studies have highlighted the antiviral properties of various heterocyclic compounds similar to this compound. For instance, compounds with similar thiazole structures have shown effectiveness against viral infections by inhibiting viral replication. Research indicates that derivatives with thiazole and pyridazine rings can interfere with viral enzymes or processes critical for viral life cycles .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Compounds containing thiazole and pyridazine derivatives have demonstrated cytotoxic effects on various cancer cell lines. For example, studies have shown that certain thiazole-based compounds inhibit cell proliferation in breast cancer cells through apoptosis induction . this compound may exhibit similar properties due to its structural analogies.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often act by:
- Inhibition of Enzymatic Activity : Compounds targeting key enzymes in viral replication or cancer cell metabolism.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
- Modulation of Signaling Pathways : Interfering with pathways such as NF-kB or MAPK that are crucial for cell survival and proliferation.
Case Studies
- Antiviral Efficacy : A study investigated a series of thiazole derivatives against HSV strains, revealing that specific modifications enhanced antiviral activity significantly .
- Cytotoxicity in Cancer Cells : Research on thiazole-pyridazine hybrids demonstrated significant cytotoxic effects on MCF7 (breast cancer) cells, with IC50 values indicating potent activity comparable to standard chemotherapeutics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can purity be ensured?
- Methodology : The compound can be synthesized via a multi-step protocol involving condensation reactions. For example, a reflux system with pyridine and Zeolite (Y-H) as a catalyst under controlled temperature (150°C) is effective for forming thiazole and pyridazine intermediates . Post-synthesis, purity is achieved by recrystallization in ethanol and validated via HPLC or NMR.
- Key Considerations : Monitor reaction progress using TLC, and optimize catalyst loading (e.g., 0.01 M Zeolite) to minimize side products.
Q. Which analytical techniques are critical for structural confirmation?
- Methodology :
- X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), ensuring accurate bond-length and angle measurements .
- Spectroscopy : Employ / NMR to verify substituent positions and FT-IR for functional group identification (e.g., acetamide C=O stretch at ~1680 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate antiproliferative activity?
- Methodology :
- Substituent Variation : Synthesize analogs with modified methoxy/ethoxy groups on phenyl rings and thiazole cores. Test in vitro against cancer cell lines (e.g., MTT assay) .
- Statistical Modeling : Use Design of Experiments (DoE) to assess the impact of substituent polarity and steric effects on bioactivity. For instance, optimize logP values for membrane permeability .
- Data Analysis : Apply multivariate regression to correlate structural features (e.g., electron-withdrawing groups) with IC values.
Q. How should researchers address contradictions between crystallographic data and computational docking results?
- Methodology :
- Refinement Checks : Re-examine SHELX-refined structures for torsional angles (e.g., nitro group deviations in benzene rings) that may affect docking poses .
- Validation : Perform molecular dynamics simulations to assess conformational flexibility in solution vs. crystal states. Compare with intermolecular interactions (e.g., H-bonding networks in the solid state) .
- Resolution : Use hybrid methods like QM/MM to reconcile static crystallographic data with dynamic binding modes.
Q. What strategies improve synthetic yield and scalability for analogs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
